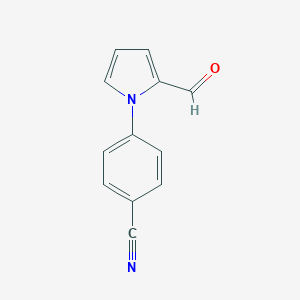

4-(2-formyl-1H-pyrrol-1-yl)benzonitrile

描述

4-(2-Formyl-1H-pyrrol-1-yl)benzonitrile is a chemical compound with the molecular formula C12H8N2O It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile typically involves the condensation of a pyrrole derivative with a benzaldehyde derivative. One common method involves the reaction of 2-formylpyrrole with 4-cyanobenzaldehyde under acidic or basic conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

化学反应分析

Oxidation and Reduction Reactions

The formyl group undergoes oxidation to carboxylic acids under controlled conditions. For example:

-

Oxidation : Using potassium permanganate (KMnO₄) in acidic media converts the formyl group to a carboxylic acid, yielding 4-(2-carboxy-1H-pyrrol-1-yl)benzonitrile .

-

Reduction : Catalytic hydrogenation (H₂/Pd) reduces the nitrile group to an amine, producing 4-(2-formyl-1H-pyrrol-1-yl)benzylamine .

Key Reaction Conditions

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 80°C | Carboxylic acid derivative | 72–85 |

| Reduction | H₂, Pd/C, EtOH, RT | Benzylamine derivative | 68 |

Electrophilic Substitution Reactions

The aromatic pyrrole ring participates in electrophilic substitutions. For instance:

-

Nitration : Reaction with nitric acid (HNO₃) in acetic anhydride introduces nitro groups at the α-position of the pyrrole ring .

-

Halogenation : Bromine (Br₂) in dichloromethane selectively substitutes at the pyrrole’s β-position .

Substitution Patterns

| Electrophile | Position | Product | Notes |

|---|---|---|---|

| NO₂⁺ (HNO₃) | α (C3) | 3-Nitro derivative | Major product |

| Br⁺ (Br₂) | β (C4) | 4-Bromo derivative | Requires Lewis acid |

Multi-Component Reactions (MCRs)

This compound serves as a precursor in MCRs for synthesizing fused heterocycles:

-

Chromeno[4,3-b]pyrrol-4(1H)-ones : Reacts with 2-oxo-2H-chromene-3-carbaldehydes and anilines via a three-component cascade, forming bioactive scaffolds .

-

Pyrrolo-phenanthridines : Intramolecular C–C coupling under Pd catalysis generates phenanthridine derivatives with anticancer potential .

Representative MCR Pathway

-

Condensation with aldehydes and amines.

-

Cyclization via 5-endo-trig mechanism.

Cyclization and Annulation

The nitrile group facilitates cyclization with active methylene compounds:

-

With malononitrile : Forms 5-acetyl-2-amino-4-aryl-pyrrole-3-carbonitriles via Michael addition and cyclization .

-

With ylidenemalononitriles : Produces fused pyrrole derivatives through tandem addition-cyclization sequences .

Cyclization Conditions

| Substrate | Reagents/Conditions | Product |

|---|---|---|

| Malononitrile | DMF, 100°C, 6h | Bispyrrole carbonitrile |

| Ylidenemalononitrile | Et₃N, CH₃CN, reflux | Fused heterocycle |

Functional Group Transformations

-

Cyanide to tetrazole : Treatment with NaN₃ and NH₄Cl converts the nitrile to a tetrazolyl group, enhancing biological activity .

-

Aldehyde to hydrazone : Reacts with arylhydrazines to form hydrazones, precursors for antimicrobial agents .

Functionalization Data

| Transformation | Reagents | Application | Reference |

|---|---|---|---|

| CN → Tetrazole | NaN₃, NH₄Cl | Bioactive analogs | |

| CHO → Hydrazone | ArNHNH₂ | Antimicrobial scaffolds |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification:

-

Suzuki coupling : Introduces aryl groups at the pyrrole’s C4 position using arylboronic acids .

-

Buchwald-Hartwig amination : Attaches amines to the benzonitrile moiety .

Key Research Findings

-

Anticancer activity : Derivatives like pyrrolo-phenanthridines inhibit cancer cell proliferation (IC₅₀ = 1.2–3.8 µM) .

-

Antimicrobial properties : Hydrazone derivatives show MIC values of 4–16 µg/mL against S. aureus and E. coli .

-

Material science : Pyrrole-based polymers exhibit tunable optoelectronic properties .

科学研究应用

4-(2-Formyl-1H-pyrrol-1-yl)benzonitrile has several applications in scientific research:

作用机制

The mechanism of action of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl and nitrile groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity and function .

相似化合物的比较

4-(2-Formyl-1H-pyrrol-1-yl)benzonitrile can be compared with other pyrrole derivatives, such as:

- 4-(2-Formyl-5-methoxymethyl-1H-pyrrol-1-yl)butanoic acid

- 4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid

- 4-(2-Formyl-1H-pyrrol-1-yl)benzamide

These compounds share similar structural features but differ in the substituents attached to the pyrrole ring or the benzene ring. The presence of different functional groups can significantly influence their chemical reactivity and biological activity, making each compound unique in its own right.

生物活性

4-(2-formyl-1H-pyrrol-1-yl)benzonitrile is a compound that features a pyrrole ring substituted with a formyl group and a benzonitrile moiety. Its unique structure allows for potential interactions in biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The compound's molecular formula is , which indicates the presence of both carbonyl and nitrile functional groups. These functional groups contribute to its reactivity and biological activity. The structural features of this compound can be summarized as follows:

| Feature | Description |

|---|---|

| Pyrrole Ring | A five-membered aromatic ring containing nitrogen |

| Formyl Group | Contributes to reactivity and potential binding |

| Benzonitrile Moiety | Enhances lipophilicity and biological interactions |

Anticancer Properties

Research indicates that compounds containing pyrrole rings, such as this compound, exhibit diverse biological activities, including anticancer effects. For instance, pyrrole derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. In one study, analogues of Combretastatin A-4, which share structural similarities with this compound, demonstrated significant cytotoxicity against cancer cells .

Antimicrobial Activity

Pyrrole-based compounds have also shown antimicrobial properties. The presence of the nitrile group in this compound may enhance its ability to interact with microbial targets, leading to potential applications in treating infections. Studies have reported that similar pyrrole derivatives exhibit activity against various bacterial strains .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been found to inhibit key enzymes involved in cancer cell proliferation and survival.

- DNA Interaction : Pyrrole derivatives often intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis.

Synthesis and Evaluation

A recent study highlighted the synthesis of this compound through a multi-component reaction involving pyrrole derivatives and aldehydes. The synthesized compound was tested for its biological activity against cancer cell lines, showing promising results in inhibiting cell growth .

Structure-Activity Relationship (SAR)

Exploratory research on the SAR of pyrrole derivatives indicated that modifications at the formyl position significantly affect biological activity. For example, altering substituents on the pyrrole ring can enhance binding affinity to biological targets, thereby increasing potency against cancer cells .

属性

IUPAC Name |

4-(2-formylpyrrol-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c13-8-10-3-5-11(6-4-10)14-7-1-2-12(14)9-15/h1-7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOFODUEPBBDMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378223 | |

| Record name | 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169036-66-2 | |

| Record name | 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。